Technical Monograph: 3-Methoxy-5-(trifluoromethyl)benzamide
Technical Monograph: 3-Methoxy-5-(trifluoromethyl)benzamide
CAS Number: 916420-94-5 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Reference)[1]
Executive Summary
3-Methoxy-5-(trifluoromethyl)benzamide (CAS 916420-94-5) is a specialized fluorinated aromatic building block used extensively in modern medicinal chemistry.[1] Unlike simple benzamides, this compound features a specific 3,5-disubstitution pattern that balances electronic withdrawal (via the -CF3 group) with electron donation (via the -OMe group).[1] This unique "push-pull" electronic profile, combined with the hydrogen-bonding capability of the primary amide, makes it a critical scaffold in the design of T-type calcium channel blockers and D-dopachrome tautomerase (D-DT) inhibitors .[1]
This guide details the physicochemical properties, validated synthetic protocols, and therapeutic applications of this compound, specifically highlighting its utility in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1]
Chemical Profile & Properties[2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 916420-94-5 |
| IUPAC Name | 3-Methoxy-5-(trifluoromethyl)benzamide |
| Molecular Formula | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| LogP (Predicted) | ~1.8 - 2.1 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Amide NH₂) |
| H-Bond Acceptors | 2 (Amide O, Methoxy O) |
| Key Functional Groups | Trifluoromethyl (Metabolic Stability), Methoxy (H-Bonding), Primary Amide (Ligand Anchoring) |
Synthetic Architecture
The synthesis of 3-Methoxy-5-(trifluoromethyl)benzamide is typically achieved via the activation of its corresponding benzoic acid precursor.[1] Below are two validated methodologies: the classical Acid Chloride route for scale-up and the Coupling Reagent route for library generation.
Protocol A: Acid Chloride Activation (Scale-Up Preferred)
Principle: Conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride, followed by ammonolysis.
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Activation: Charge a reaction vessel with 3-methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) and dry toluene or DCM.
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Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise with a catalytic amount of DMF. Heat to reflux (80°C) for 2–3 hours until gas evolution ceases.
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Evaporation: Concentrate in vacuo to remove excess SOCl₂. The residue is the crude acid chloride.[1]
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Ammonolysis: Redissolve residue in dry DCM. Cool to 0°C. Sparge with anhydrous Ammonia gas (NH₃) or add ammonium hydroxide (28% aq) under vigorous stirring.
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Isolation: Precipitate forms. Filter the solid, wash with water (to remove NH₄Cl), and recrystallize from Ethanol/Water.
Protocol B: HATU/EDC Coupling (Library Scale)
Principle: Mild activation using uronium/carbodiimide coupling agents to prevent harsh conditions.
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Dissolution: Dissolve 3-methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) in DMF.
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Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at Room Temperature (RT).
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Amidation: Add Ammonium Chloride (2.0 eq) or a specific amine (if derivatizing). Stir for 4–12 hours.
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Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄.[1]
Visualization: Synthetic Pathway
Figure 1: Dual synthetic pathways for CAS 916420-94-5, contrasting the classical acid chloride route with modern coupling methodologies.[1][2][3][4][5][6][7]
Medicinal Chemistry Applications
The 3-methoxy-5-(trifluoromethyl)benzamide motif is not merely a passive structural element; it serves as a "privileged scaffold" in drug discovery.[1]
T-Type Calcium Channel Blockers
Context: T-type calcium channels (Cav3.x) are implicated in epilepsy, neuropathic pain, and cancer cell proliferation.[1] Application: In Patent US8377968B2 , this benzamide is utilized as a core fragment to synthesize N-piperidinyl acetamide derivatives.[1]
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Mechanism: The benzamide moiety likely occupies a hydrophobic pocket within the channel pore.[1] The -CF3 group enhances membrane permeability (lipophilicity), allowing the drug to access the transmembrane domain, while the -OMe group provides a specific vector for hydrogen bonding with channel residues.[1]
D-Dopachrome Tautomerase (D-DT) Inhibitors & PROTACs
Context: D-DT is a cytokine and enzyme involved in inflammatory diseases.[1] Application: Research from KU Leuven identifies this specific benzamide fragment as a binder for D-DT.[1]
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PROTAC Utility: The fragment has been incorporated into Proteolysis Targeting Chimeras (PROTACs) . By linking this benzamide (which binds the target D-DT) to an E3 ligase recruiter (like pomalidomide), researchers can induce the degradation of the pathogenic protein.[1]
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Significance: This highlights the compound's utility as a "Warhead" in fragment-based design—it is small enough to bind efficiently but possesses enough structural complexity to ensure specificity.[1]
Structural Activity Relationship (SAR) Logic
The 3,5-substitution pattern is deliberate:
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Meta-CF3: Increases metabolic stability (blocks CYP450 oxidation at the vulnerable 3/5 positions) and boosts lipophilicity (LogP).[1]
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Meta-OMe: Acts as a weak H-bond acceptor and modulates the acidity of the amide NH protons via inductive effects.[1]
Visualization: Pharmacophore Map
Figure 2: Pharmacophore mapping of 3-Methoxy-5-(trifluoromethyl)benzamide, illustrating the specific biological interactions mediated by each functional group.[1]
Analytical Characterization
To validate the identity of CAS 916420-94-5, the following analytical signatures should be observed:
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¹H NMR (DMSO-d₆, 400 MHz):
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¹⁹F NMR:
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δ ~ -62.0 ppm: Singlet – Trifluoromethyl group (-CF₃).[1]
-
-
HPLC Purity:
Safety & Handling
-
GHS Classification:
-
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
-
STOT SE 3: May cause respiratory irritation (H335).
-
-
Handling: Use in a fume hood. Avoid dust formation.[1] Wear nitrile gloves and safety goggles.[1]
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Storage: Store at room temperature in a tightly sealed container. Stable under normal conditions; avoid strong oxidizing agents.[1]
References
-
US Patent 8,377,968 B2 . N-piperidinyl acetamide derivatives as calcium channel blockers.[1][8] Assignee: Merck Sharp & Dohme Corp. (2013).
-
Lirias (KU Leuven) Research Repository . The synthesis of 1,2,3-triazoles as binders of D-dopachrome tautomerase (D-DT). (2024).
-
Matrix Scientific . Product Sheet: 3-Methoxy-5-(trifluoromethyl)benzamide (CAS 916420-94-5).[1][9]
-
BenchChem . Synthesis routes of 3-(Trifluoromethyl)benzamide derivatives.
-
ChemicalBook . Synthesis of Trifluoromethylbenzoic acid precursors.
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- 5. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
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